molecular formula C15H13IO2 B5103409 2,3-dimethylphenyl 2-iodobenzoate

2,3-dimethylphenyl 2-iodobenzoate

Cat. No.: B5103409
M. Wt: 352.17 g/mol
InChI Key: RRQMPVCEZIHURG-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl 2-iodobenzoate is an organic compound with the molecular formula C15H13IO2. It is a derivative of benzoic acid and is characterized by the presence of an iodine atom and two methyl groups attached to the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dimethylphenyl 2-iodobenzoate can be synthesized through various methods, one of which involves the esterification of 2-iodobenzoic acid with 2,3-dimethylphenol. The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodoxybenzoates or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or hypervalent iodine compounds are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azides, nitriles, and various organometallic compounds.

    Oxidation: Products include iodoxybenzoates and other oxidized derivatives.

    Reduction: Products include deiodinated benzoates and corresponding alcohols.

Scientific Research Applications

2,3-dimethylphenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 2-iodobenzoate involves its interaction with molecular targets through its iodine atom and ester functional group. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzoic acid: Lacks the dimethylphenyl group, making it less hydrophobic and potentially less reactive in certain transformations.

    2,3-dimethylphenyl benzoate: Lacks the iodine atom, reducing its ability to participate in halogen bonding and other iodine-mediated reactions.

Uniqueness

2,3-dimethylphenyl 2-iodobenzoate is unique due to the presence of both the iodine atom and the dimethylphenyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and potential biological activities that are not observed in its simpler analogs.

Properties

IUPAC Name

(2,3-dimethylphenyl) 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMPVCEZIHURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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